7-Butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione
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Overview
Description
7-Butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione is a heterocyclic compound that belongs to the purine family It is characterized by the presence of a butyl group at the 7th position, a methyl group at the 3rd position, and a piperazin-1-yl group at the 8th position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Methylation: The methyl group at the 3rd position is introduced via methylation reactions using methyl iodide or similar reagents.
Piperazine Introduction: The piperazin-1-yl group is introduced through nucleophilic substitution reactions, where piperazine reacts with the purine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and product isolation.
Temperature Control: Maintaining optimal temperatures to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
7-Butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazin-1-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Piperazine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
7-Butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety profiles.
Biochemistry: Used in research to study enzyme interactions and metabolic pathways.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 7-Butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-8-piperazin-1-yl-7-(thietan-3-yl)-1-ethyl-1H-purine-2,6-dione: Another purine derivative with a thietan-3-yl group.
7-(2-Hydroxyethyl)-3-methyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione: A similar compound with a hydroxyethyl group.
Uniqueness
7-Butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2/c1-3-4-7-20-10-11(18(2)14(22)17-12(10)21)16-13(20)19-8-5-15-6-9-19/h15H,3-9H2,1-2H3,(H,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARYHVKQXCTWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3CCNCC3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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